(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a methoxy group and an oxo group, making it a derivative of a pentanoic acid. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications.
(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is classified as an amino acid derivative. Its structural features categorize it among compounds that exhibit both amino acid and carboxylic acid characteristics, which are crucial for various biochemical processes.
The synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride typically involves several key steps:
The synthesis can be achieved through various methods, including:
The molecular structure of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride can be depicted as follows:
The structural formula includes a central pentanoic acid backbone with specific substituents:
The stereochemistry at the 3-position is crucial for its biological activity, indicating that it exists in a specific chiral form .
(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride can undergo several chemical reactions, including:
These reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity. For instance, acylation reactions may require the presence of a base to neutralize the generated hydrochloric acid .
The mechanism of action for (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures often exhibit neuroprotective effects or modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography are often employed to characterize these properties accurately .
(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride has potential applications in several scientific fields:
The stereoselective synthesis of the (3S)-configured chiral center in 3-amino-5-methoxy-5-oxopentanoic acid derivatives employs several advanced methodologies, prioritizing enantiomeric excess (ee) and yield. Key strategies include asymmetric hydrogenation, chiral pool utilization, and enzymatic resolution.
Asymmetric hydrogenation of enol ester precursors using ruthenium-BINAP catalysts achieves high stereocontrol. Georg and co-workers demonstrated that hydrogenation of methyl 5-benzyloxy-3-oxopentanoate with (S)-BINAP/RuBr₂ under 50 psi H₂ at 50°C yielded the (R)-alcohol precursor with 97% ee and 97% yield [2] [5]. This method's robustness stems from the catalyst's ability to differentiate prochiral faces through precise ligand-substrate interactions.
Chiral pool approaches leverage inexpensive natural chirons like L-glutamic acid or L-aspartic acid. Patent US8097754B2 details a route starting from (S)-malic acid, where the existing chiral center directs stereochemistry during alkylation or condensation steps [2]. Enzymatic methods using acylases or lipases selectively deprotect N-acetyl derivatives of racemic mixtures, enriching the (3S)-enantiomer.
Table 1: Stereoselective Synthesis Method Comparison
Method | Chiral Control Element | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | (S)-BINAP/Ru Catalyst | 97 | 97 | High ee, scalable |
Chiral Pool (L-Aspartate) | Existing α-amino stereocenter | >99 | 85 | No external catalysts needed |
Enzymatic Resolution | Candida antarctica Lipase B | 95 | 78 | Mild conditions, aqueous media |
Functionalizing the C5 methoxy-ketone moiety requires precise control to avoid epimerization or ester hydrolysis. Key reactions include nucleophilic addition, carbonyl reduction, and Claisen condensations.
Nucleophilic addition to the ketone carbonyl is facilitated by Lewis acids. Boron trifluoride etherate promotes cyanohydrin formation with trimethylsilyl cyanide (TMSCN), yielding α-hydroxy acids after deprotection [4]. Reduction with NaBH₄/CeCl₃ selectively affords syn-1,3-diols, valuable for polyketide syntheses. The methoxy group's electron-withdrawing nature enhances adjacent methylene acidity (pKₐ ~13), enabling Claisen condensations with esters like ethyl acetate to form β-ketoesters [4] [9].
Electrophilic fluorination using bis(fluoroxy)difluoromethane (CF₂(OF)₂) in anhydrous HF solvent regioselectively fluorinates β-ketoesters at the α-position. For example, methyl 3-oxopentanoate converts to methyl 2-fluoro-3-oxopentanoate with 95% selectivity [4]. This highlights the ketone's role in stabilizing enolate intermediates for C–C or C–X bond formation.
Table 2: Methoxy-Ketone Functionalization Reactions
Reaction Type | Reagents/Conditions | Product | Selectivity/Yield |
---|---|---|---|
Cyanohydrin Formation | TMSCN, BF₃·Et₂O, CH₂Cl₂, –78°C | α-Hydroxy-β-ketoester | 88% |
Electrophilic Fluorination | CF₂(OF)₂, HF, 0°C | α-Fluoro-β-ketoester | 95% |
Claisen Condensation | Ethyl acetate, LDA, THF, –78°C | β-Keto-adipate derivative | 82% |
Hydrochloride salt formation enhances crystallinity, stability, and handling of the hygroscopic free amino acid. Critical parameters include stoichiometry, solvent polarity, and crystallization kinetics.
Optimal HCl stoichiometry is 1.05–1.10 equivalents to prevent free amine contamination or acid-catalyzed ester hydrolysis [7]. Solvent screening reveals that tert-butanol/water mixtures (9:1 v/v) achieve >99.5% purity by suppressing oiling-out. Crystallization initiates at –10°C, yielding rhombic crystals with low solvent inclusion. Anti-solvent addition (diisopropyl ether) to ethanolic solutions of the free base-HCl mixture reduces particle size to <50 µm, enhancing dissolution [5] [7].
Purification via recrystallization from acetone/water (8:2) removes residual succinate or malonate impurities. Process analytical technology (PAT) tools like in situ FTIR monitor HCl addition endpoints by tracking N–H⁺ vibrations at 2100 cm⁻¹. The final product exhibits a sharp melting point (218–220°C with decomposition), confirming crystallographic homogeneity [7].
Protecting groups dictate reaction efficiency and deprotection yields in multistep syntheses. For the C1 carboxylic acid, tert-butyl esters resist base-mediated epimerization but require strong acids (TFA) for cleavage. Benzyl esters allow Pd/C-catalyzed hydrogenolysis but risk side reactions with ketones [2] [5].
The C3 amine protection favors Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate). Boc deprotection with HCl in dioxane directly yields the hydrochloride salt but may esterify alcohols. Cbz hydrogenolysis is incompatible with alkenes or terminal alkynes. Patent US8097754B2 reports that Fmoc (9-fluorenylmethoxycarbonyl) provides orthogonal protection but suffers from dipeptide formation during deprotection with piperidine [5].
Table 3: Protecting Group Performance Comparison
Group | Function Protected | Deprotection Conditions | Yield (%) | Compatibility Issues |
---|---|---|---|---|
t-Butyl | Carboxylic Acid | TFA, CH₂Cl₂, 25°C | 95 | Epimerization at C3 if unprotected |
Boc | Amine | 4M HCl/dioxane, 0°C | 98 | Esterification of alcohols |
Cbz | Amine | H₂, Pd/C, MeOH | 92 | Reduces ketones over prolonged exposure |
Fmoc | Amine | 20% piperidine/DMF | 85 | Dipeptide formation |
The optimal strategy uses Boc for the amine and methyl ester for the ketone-acid. Sequential deprotection occurs via HCl-mediated ester hydrolysis and Boc removal in one pot, minimizing steps and preserving stereochemistry [5].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0